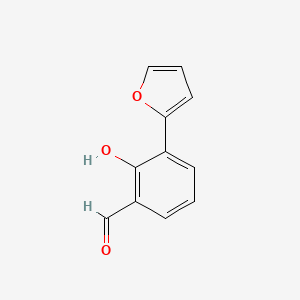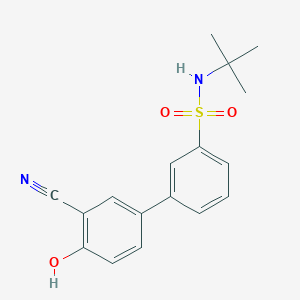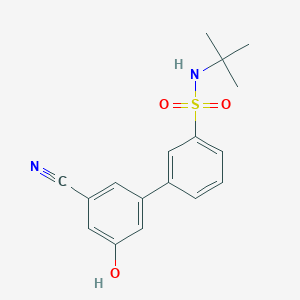
2-Formyl-6-(furan-2-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(furan-2-yl)phenol, 95% (2F6FP) is an organic compound belonging to the phenol family. It is a colorless, water-soluble solid with a molecular weight of 156.17 g/mol and a melting point of 110-112°C. It is a widely used reagent in organic synthesis and has many applications in the scientific research field.
Mécanisme D'action
2-Formyl-6-(furan-2-yl)phenol, 95% acts as a nucleophilic reagent in organic synthesis reactions. It reacts with electrophiles such as alkyl halides, aldehydes, and ketones to form substituted phenols. The reaction is catalyzed by acids such as hydrochloric acid and sulfuric acid, and proceeds in two steps. In the first step, a nucleophilic attack of 2-Formyl-6-(furan-2-yl)phenol, 95% on the electrophile forms an intermediate phenoxide ion. In the second step, the phenoxide ion is protonated to form the substituted phenol.
Biochemical and Physiological Effects
2-Formyl-6-(furan-2-yl)phenol, 95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-6-(furan-2-yl)phenol, 95% is a widely used reagent in organic synthesis, and it has many advantages for laboratory experiments. It is easy to obtain and store, and it is relatively inexpensive. It is also a very efficient reagent, and it can be used to synthesize a wide variety of compounds. However, it is also a highly reactive reagent and it can be dangerous if not handled properly.
Orientations Futures
There are many potential future directions for the use of 2-Formyl-6-(furan-2-yl)phenol, 95%. It could be used in the synthesis of more complex organic compounds, such as polymers and dyes. It could also be used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Additionally, it could be used in the synthesis of agrochemicals, such as insecticides and herbicides. Finally, it could be used in the synthesis of materials for industrial applications, such as coatings and adhesives.
Méthodes De Synthèse
2-Formyl-6-(furan-2-yl)phenol, 95% is synthesized from furfural and formaldehyde. The reaction is catalyzed by aluminum chloride and proceeds in two steps. In the first step, furfural is reacted with formaldehyde to form 2-hydroxy-6-furfuryl-phenol. In the second step, the 2-hydroxy-6-furfuryl-phenol is converted to 2-Formyl-6-(furan-2-yl)phenol, 95% by an acid-catalyzed dehydration.
Applications De Recherche Scientifique
2-Formyl-6-(furan-2-yl)phenol, 95% has many applications in the scientific research field. It is used as a reagent for the synthesis of various organic compounds, such as 2-formyl-6-furan-2-carbaldehyde, 2-formyl-6-furan-2-carboxylic acid, and 2-formyl-6-furan-2-carboxylic acid methyl ester. It is also used in the synthesis of various drugs, such as the anti-inflammatory drug celecoxib.
Propriétés
IUPAC Name |
3-(furan-2-yl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-7-8-3-1-4-9(11(8)13)10-5-2-6-14-10/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCULLIKYXBIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=CO2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685022 |
Source


|
| Record name | 3-(Furan-2-yl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-2-hydroxybenzaldehyde | |
CAS RN |
1261950-12-2 |
Source


|
| Record name | 3-(Furan-2-yl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)



![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)




